(R)-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine
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Overview
Description
®-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine is a chemical compound with a unique structure that includes a bromine and fluorine substituted pyridine ring attached to a cyclopropylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of ®-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
®-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- ®-(5-Bromo-2-chloropyridin-3-yl)(cyclopropyl)methanamine
- ®-(5-Bromo-2-iodopyridin-3-yl)(cyclopropyl)methanamine
- ®-(5-Bromo-2-methylpyridin-3-yl)(cyclopropyl)methanamine
Uniqueness
®-(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanamine is unique due to the presence of both bromine and fluorine atoms in the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and can lead to unique properties and applications .
Properties
Molecular Formula |
C9H10BrFN2 |
---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
(R)-(5-bromo-2-fluoropyridin-3-yl)-cyclopropylmethanamine |
InChI |
InChI=1S/C9H10BrFN2/c10-6-3-7(9(11)13-4-6)8(12)5-1-2-5/h3-5,8H,1-2,12H2/t8-/m1/s1 |
InChI Key |
REUKCWCBSCDWFI-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=C(N=CC(=C2)Br)F)N |
Canonical SMILES |
C1CC1C(C2=C(N=CC(=C2)Br)F)N |
Origin of Product |
United States |
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